REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[C:4]([Cl:11])[CH:3]=1.[NH:12]1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1.CC(C)([O-])C.[Na+].CC(C1C=C(C(C)C)C(C2C=CC=CC=2P(C2CCCCC2)C2CCCCC2)=C(C(C)C)C=1)C>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1(C)C=CC=CC=1>[Cl:11][C:4]1[CH:3]=[C:2]([N:12]2[CH2:17][CH2:16][O:15][CH2:14][CH2:13]2)[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=1 |f:2.3,5.6.7.8.9|
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Name
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|
Quantity
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4.5 g
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Type
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reactant
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Smiles
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BrC1=CC(=CC(=C1)[N+](=O)[O-])Cl
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Name
|
|
Quantity
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1.7 mL
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Type
|
reactant
|
Smiles
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N1CCOCC1
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Name
|
|
Quantity
|
3.11 g
|
Type
|
reactant
|
Smiles
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CC(C)([O-])C.[Na+]
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Name
|
|
Quantity
|
0.91 g
|
Type
|
reactant
|
Smiles
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CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC=C2)P(C3CCCCC3)C4CCCCC4)C(C)C
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Name
|
|
Quantity
|
0.87 g
|
Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
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Name
|
|
Quantity
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40 mL
|
Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Type
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CUSTOM
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Details
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was stirred at 100° C. under nitrogen for 2 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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filtered through Celite and concd
|
Type
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CUSTOM
|
Details
|
The resulting residue was partitioned between EtOAc and water
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Type
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WASH
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Details
|
the organic phase was washed with satd aqueous sodium bicarbonate and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate, and concd
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Type
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CUSTOM
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Details
|
Purification by column chromatography (silica; 0-25% EtOAc in hexanes)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
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Smiles
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ClC=1C=C(C=C(C1)[N+](=O)[O-])N1CCOCC1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |